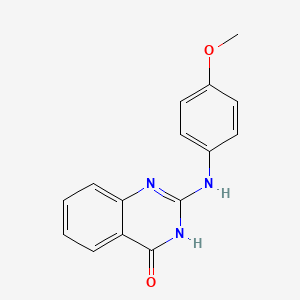

2-(4-methoxyanilino)-1H-quinazolin-4-one

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-methoxyanilino)-3H-quinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O2/c1-20-11-8-6-10(7-9-11)16-15-17-13-5-3-2-4-12(13)14(19)18-15/h2-9H,1H3,(H2,16,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUQRTWVOLCHSEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC2=NC3=CC=CC=C3C(=O)N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801325798 | |

| Record name | 2-(4-methoxyanilino)-3H-quinazolin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801325798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

24.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24801866 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

1913-19-5 | |

| Record name | 2-(4-methoxyanilino)-3H-quinazolin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801325798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structure Activity Relationship Sar Studies of 2 4 Methoxyanilino 1h Quinazolin 4 One Derivatives

Impact of Substitutions on the 2-Anilino Moiety

The 2-anilino portion of the molecule serves as a critical site for modification, with changes to the phenyl ring and the nitrogen linker directly influencing biological potency and function.

The position of the methoxy (B1213986) group (-OCH3) on the 2-anilino phenyl ring is a key determinant of activity, though its optimal placement varies depending on the targeted biological outcome. The methoxy group can influence ligand binding, physicochemical properties, and pharmacokinetic parameters. researchgate.net

In the context of antimicrobial activity, derivatives bearing a methoxy-substituted phenyl ring have demonstrated potent effects, suggesting the group's favorable contribution. nih.gov For instance, studies on 2-anilino 4-amino substituted quinazolines as antimalarial agents revealed a clear positional effect. The para-methoxy derivative showed the highest potency, followed by the meta-methoxy analog, while the ortho-methoxy derivative exhibited significantly reduced activity. This highlights a specific spatial requirement for the methoxy group to achieve optimal interaction with the biological target.

Conversely, in studies targeting tubulin polymerization for anticancer effects, the opposite trend was observed. For 2-styrylquinazolin-4-one analogs, activity decreased as the methoxy group moved from the ortho to meta to para position, with the para-substituted compound being the least active. This inversion of the activity trend underscores that the electronic and steric contributions of the methoxy group are highly dependent on the specific protein-ligand interactions of the target.

Table 1: Effect of Methoxy Group Position on Antimalarial Activity

| Compound | Methoxy Position | EC50 (nM) |

|---|---|---|

| Derivative A | para (4-OCH3) | 124 |

| Derivative B | meta (3-OCH3) | 230 |

| Derivative C | ortho (2-OCH3) | 526 |

Data derived from studies on 2-anilino 4-amino substituted quinazolines.

Modification of the nitrogen atom linking the quinazolinone core and the phenyl ring is a crucial strategy for optimizing activity. Replacing the N-H proton with other groups or altering the linker's nature can significantly impact binding affinity and selectivity.

Substituent Effects on the Quinazolinone Core

Modifications to the bicyclic quinazolinone core itself, particularly at the 6- and 7-positions of the benzene ring, are pivotal for fine-tuning pharmacological properties.

The 6- and 7-positions of the quinazolinone ring are frequently targeted for substitution to enhance potency, selectivity, and pharmacokinetic properties. mdpi.comnih.gov The electronic nature of the substituents at these positions can modify the reactivity of the entire ring system. nih.gov

Halogen atoms, such as chlorine and fluorine, are common substituents. The presence of a chlorine atom at the 7-position has been shown to favor anticonvulsant activity. nih.gov In studies on kinase inhibitors, strategic modifications at both the 6- and 7-positions have led to significant gains in potency and selectivity. nih.gov For example, replacing a 6,7-dimethoxy pattern with a 7-chloro substituent enhanced inhibitory efficiency in certain quinazolinone Schiff bases. Hydrophobic substituents like halogens or phenyl groups at the 7-position can improve interactions within receptor pockets through hydrophobic effects and π-π stacking. mdpi.com

Electron-donating groups, such as methoxy groups, are also important. The 6,7-dimethoxy substitution pattern is found in numerous pharmaceutically active substances. beilstein-journals.org These groups can increase the electron density of the ring system and participate in hydrogen bonding. mdpi.com The introduction of polar groups like amino or hydroxyl at the 6-position has been noted to enhance binding affinity by increasing hydrogen bonding potential. mdpi.com The strategic placement of substituents is highlighted by the fact that nitration of the quinazolinone core typically occurs at the 6-position; however, the presence of an ortho-directing group at the 7-position can also lead to substitution at the 8-position. nih.gov

Table 2: Summary of Substituent Effects at C6/C7 of the Quinazolinone Core

| Position | Substituent Type | Effect on Activity | Example Activity |

|---|---|---|---|

| 7 | Halogen (e.g., Cl) | Favorable | Anticonvulsant nih.gov |

| 6 & 7 | Various | Modulates potency & selectivity | Kinase Inhibition nih.gov |

| 6 | Halogen (e.g., Iodo) | Potentially detrimental | Antimicrobial nih.gov |

| 6 | Polar (e.g., Amino) | Enhances binding affinity | EGFR Inhibition mdpi.com |

| 7 | Hydrophobic (e.g., Phenyl) | Improves hydrophobic interactions | EGFR Inhibition mdpi.com |

| 6 & 7 | Methoxy | Common in active compounds | α1-adrenoceptor blockers beilstein-journals.org |

| 7 | Heterocyclic (e.g., Piperazine) | Potent inhibition | Anti-inflammatory nih.gov |

Fusing additional rings to the quinazolinone scaffold or incorporating other heterocyclic moieties is a well-established strategy to create hybrid molecules with enhanced or novel biological activities. rsc.org This approach can synergize the pharmacophoric features of two different scaffolds, potentially allowing interaction with multiple biological targets. rsc.org

The addition of heterocyclic rings, such as oxadiazoles or thiadiazoles, often at the 3-position, has been shown to increase biological activity. nih.gov For example, derivatives bearing a five-membered heterocyclic ring system at position 3 were found to be active anticonvulsants. nih.gov Similarly, the incorporation of a 1,2,3-triazole moiety has been explored to enhance the anti-tubercular activity of quinazolinones. rsc.org

Ring fusion, where a new ring is built onto the existing quinazolinone framework, creates more rigid and structurally complex molecules. An example is the development of pyrrolo[1,2-a]quinazolines, which are analogs of naturally occurring alkaloids and possess anti-inflammatory and antibacterial properties. Such modifications significantly alter the shape and electronic distribution of the parent molecule, leading to novel interactions with biological targets.

Conformational Features and Their Correlation with Biological Activity

The three-dimensional conformation of 2-(4-methoxyanilino)-1H-quinazolin-4-one derivatives is a critical factor governing their interaction with biological targets. The spatial arrangement of the substituent groups, particularly the relative orientation of the aromatic rings, often dictates the binding affinity and, consequently, the biological activity.

The profound impact of conformation is clearly demonstrated in studies where the orientation of a bulky substituent at the 2-position dramatically affects cytotoxicity. For example, a 2-(naphthalen-1-yl) derivative was found to be significantly more potent than its 2-(naphthalen-2-yl) counterpart. This large difference in activity is attributed to the different spatial orientations of the naphthyl ring, which affects how the molecule fits into the colchicine binding site of tubulin. Docking studies have further elucidated these interactions, showing that the quinazolinone core and its substituents form key hydrogen bonds and pi-pi interactions with specific amino acid residues in the target's active site. mdpi.com This dependency on a precise three-dimensional structure underscores the importance of conformational analysis in the rational design of potent quinazolinone-based therapeutic agents. scielo.br

Computational and in Silico Investigations of 2 4 Methoxyanilino 1h Quinazolin 4 One

Molecular Docking Studies with Protein Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For compounds similar to 2-(4-methoxyanilino)-1H-quinazolin-4-one, this method is crucial for identifying potential protein targets and understanding binding mechanisms.

Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of a ligand-protein complex over time, offering a more realistic representation of the interactions in a biological environment.

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Quantum chemical methods like Density Functional Theory (DFT) are used to investigate the electronic properties of a molecule, which are fundamental to its reactivity and interactions.

DFT calculations can determine the molecule's three-dimensional geometry, the distribution of electron density, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is an important indicator of molecular stability and reactivity. While DFT studies have been performed on various quinazolinone derivatives to understand their structural and electronic properties, a specific DFT analysis for 2-(4-methoxyanilino)-1H-quinazolin-4-one, including its optimized geometry, electronic properties, and energy minimization data, is not available in the surveyed scientific literature.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analytics

While broader QSAR analyses have been conducted on various classes of quinazolinone derivatives to predict their efficacy as, for example, anticancer or antimicrobial agents, these studies typically encompass a range of analogues with diverse substitution patterns. The specific structural and electronic parameters of 2-(4-methoxyanilino)-1H-quinazolin-4-one have not been the singular subject of a published QSAR model.

The development of a robust QSAR model for this compound would necessitate a dataset of structurally related molecules with experimentally determined biological activities. Such a model would help in predicting the activity of new, unsynthesized derivatives and in elucidating the key molecular features that govern their therapeutic effects. The descriptors commonly used in such studies include steric, electronic, and hydrophobic parameters.

Future research endeavors could focus on synthesizing a focused library of analogues of 2-(4-methoxyanilino)-1H-quinazolin-4-one and evaluating their biological activity to generate the necessary data for a specific QSAR study. This would provide valuable insights into the structure-activity landscape of this particular chemical entity.

Derivatization and Hybridization Strategies for Enhanced Bioactivity of 2 4 Methoxyanilino 1h Quinazolin 4 One

Design and Synthesis of Novel Quinazolinone Hybrid Molecules

The design of hybrid molecules involves the covalent linking of two or more pharmacophores to create a single molecule with potentially synergistic or additive biological activities. This strategy can lead to improved potency, reduced side effects, and the ability to overcome drug resistance. nih.gov

Molecular hybridization of the 2-(4-methoxyanilino)-1H-quinazolin-4-one core can be achieved by introducing other known bioactive moieties. The selection of the pharmacophore to be hybridized depends on the desired therapeutic outcome. For instance, incorporating moieties with known anticancer, antimicrobial, or anti-inflammatory properties can yield novel compounds with enhanced activity in these areas.

Commonly hybridized pharmacophores with the quinazolinone scaffold include, but are not limited to:

Triazoles: Known for their diverse biological activities, including antifungal, antibacterial, and anticancer properties.

Thiazolidinones: Possess a wide range of pharmacological effects, such as anti-inflammatory, anticonvulsant, and antimicrobial activities.

Chalcones: Recognized for their antioxidant, anti-inflammatory, and anticancer potential.

Sulfonamides: A well-established class of therapeutic agents with antibacterial and diuretic properties.

The synthesis of these hybrid molecules typically involves multi-step reactions where the 2-(4-methoxyanilino)-1H-quinazolin-4-one scaffold is functionalized at a suitable position, often at the N-3 or C-6/C-7 positions of the quinazolinone ring, to allow for the attachment of the second pharmacophore via a linker.

Table 1: Examples of Potential Hybrid Molecules Based on 2-(4-methoxyanilino)-1H-quinazolin-4-one and Their Potential Biological Activities

| Hybrid Pharmacophore | Potential Linkage Point on Quinazolinone | Potential Biological Activity |

| 1,2,3-Triazole | N-3 position via an alkyl linker | Anticancer, Antimicrobial |

| Thiazolidin-4-one | C-6 position via an amide linker | Anti-inflammatory, Anticonvulsant |

| Chalcone | N-3 position via an acetophenone (B1666503) bridge | Anticancer, Antioxidant |

| Sulfonamide | C-7 position via a direct linkage | Antibacterial, Diuretic |

This table presents hypothetical hybrid molecules based on known bioactive pharmacophores and common hybridization strategies for the quinazolinone scaffold.

Chronic and complex diseases often involve multiple biological pathways. Multi-targeted agents, which are designed to interact with two or more distinct biological targets, offer a promising therapeutic approach. nih.gov The 2-(4-methoxyanilino)-1H-quinazolin-4-one scaffold can be systematically modified to develop such agents.

A key strategy in developing multi-targeted agents is to identify two or more relevant biological targets for a specific disease and then design a molecule that can effectively modulate these targets. For example, in cancer therapy, targeting both a protein kinase and a DNA repair enzyme can lead to a synergistic antitumor effect. nih.gov

The design process for a multi-targeted agent based on 2-(4-methoxyanilino)-1H-quinazolin-4-one would involve:

Target Selection: Identifying two or more validated targets for the disease of interest. For instance, in certain cancers, both Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) are crucial targets.

Pharmacophore Integration: Designing a hybrid molecule that incorporates the essential structural features for binding to both targets. This might involve modifying the 4-methoxyanilino group or adding a new substituent at another position on the quinazolinone ring.

Synthesis and Biological Evaluation: Synthesizing the designed compounds and evaluating their activity against each of the selected targets.

Table 2: Hypothetical Multi-Targeted Agents Derived from 2-(4-methoxyanilino)-1H-quinazolin-4-one

| Derivative | Target 1 | Target 2 | Potential Therapeutic Area |

| Hybrid with a pyridine-containing moiety | EGFR | VEGFR-2 | Cancer |

| Hybrid with a hydrazone linkage | Cyclooxygenase-2 (COX-2) | 5-Lipoxygenase (5-LOX) | Inflammation |

| Hybrid with a piperazine (B1678402) substituent | Acetylcholinesterase (AChE) | Butyrylcholinesterase (BChE) | Alzheimer's Disease |

This table illustrates potential multi-targeted agents based on the 2-(4-methoxyanilino)-1H-quinazolin-4-one scaffold, targeting key proteins in various diseases.

Strategies for Improving Selectivity and Potency through Targeted Modifications

Improving the selectivity and potency of a lead compound is a critical step in drug development. For 2-(4-methoxyanilino)-1H-quinazolin-4-one, targeted modifications can be made to enhance its interaction with a specific biological target while minimizing off-target effects. Structure-activity relationship (SAR) studies are instrumental in guiding these modifications. researchgate.net

Key strategies include:

Modification of the 2-anilino moiety: The 4-methoxy group on the anilino ring is a key feature. Modifications such as altering the position of the methoxy (B1213986) group, replacing it with other electron-donating or electron-withdrawing groups, or introducing additional substituents can significantly impact potency and selectivity.

Substitution on the quinazolinone ring: The C-5, C-6, C-7, and C-8 positions of the quinazolinone ring are amenable to substitution. Introducing small alkyl groups, halogens, or nitro groups can influence the electronic properties and steric profile of the molecule, thereby affecting its binding affinity to the target.

Modification at the N-3 position: The N-3 position can be alkylated or acylated to introduce new functional groups that can form additional interactions with the target protein.

Table 3: Potential Targeted Modifications of 2-(4-methoxyanilino)-1H-quinazolin-4-one for Improved Potency and Selectivity

| Modification Site | Type of Modification | Rationale |

| 4-methoxy group on anilino ring | Replacement with -OH, -Cl, -CF3 | To probe the electronic requirements for optimal binding. |

| C-6 position of quinazolinone ring | Introduction of -CH3, -F, -NO2 | To explore the impact of steric and electronic effects on activity. |

| N-3 position of quinazolinone ring | Alkylation with small alkyl chains | To potentially access new binding pockets in the target protein. |

This table outlines strategic modifications to the 2-(4-methoxyanilino)-1H-quinazolin-4-one structure to enhance its pharmacological properties.

Optimization of Substituted Analogs for Specific Biological Effects

Once a series of derivatives has been synthesized, they must be systematically evaluated to identify the optimal substitution pattern for a desired biological effect. This optimization process involves a feedback loop of chemical synthesis, biological testing, and computational modeling.

For example, if the goal is to develop a potent and selective inhibitor of a particular enzyme, the synthesized analogs would be screened against that enzyme. The results of these assays would then be used to build a quantitative structure-activity relationship (QSAR) model. This model can help to predict the activity of yet-unsynthesized compounds and guide the design of the next generation of analogs.

The optimization process might focus on:

Enhancing Target Affinity: Fine-tuning the substituents to maximize the binding interactions with the active site of the target protein.

Improving Pharmacokinetic Properties: Modifying the molecule to improve its absorption, distribution, metabolism, and excretion (ADME) profile. This could involve introducing polar groups to increase solubility or metabolically stable groups to prolong the half-life.

Reducing Off-Target Activity: Systematically removing or modifying functional groups that contribute to binding to unintended targets, thereby reducing the potential for side effects.

Future Perspectives and Research Challenges for 2 4 Methoxyanilino 1h Quinazolin 4 One

Exploration of Novel Therapeutic Applications Beyond Established Activities

While the broader class of quinazolinones is well-documented for its anticancer, anti-inflammatory, and antimicrobial properties, the full therapeutic spectrum of 2-(4-methoxyanilino)-1H-quinazolin-4-one is yet to be unlocked. wisdomlib.orgnih.govnih.gov Future research should venture beyond these established activities to explore novel applications.

Anticonvulsant Potential: The structural similarity of the quinazolinone core to known anticonvulsant drugs, such as methaqualone, suggests a potential role in epilepsy treatment. researchgate.netmdpi.com Studies on related 2,3-disubstituted quinazolin-4(3H)-one derivatives have shown promising anticonvulsant activity in various seizure models. mdma.chnih.govnih.govmdpi.com Investigating the efficacy of 2-(4-methoxyanilino)-1H-quinazolin-4-one and its analogs in preclinical models of epilepsy could unveil a new class of central nervous system agents.

Antiparasitic Activity: The global health burden of parasitic diseases necessitates the discovery of new and effective treatments. Quinazolinone derivatives have demonstrated potential as antimalarial and antitubercular agents. mdpi.combiomedpharmajournal.org Exploring the activity of 2-(4-methoxyanilino)-1H-quinazolin-4-one against a panel of parasites, including those responsible for malaria, leishmaniasis, and trypanosomiasis, could lead to the development of novel antiparasitic drugs.

Antiviral Applications: The quest for new antiviral agents is a perpetual challenge. The quinazoline (B50416) scaffold has been identified in compounds with anti-HIV and other antiviral activities. nih.gov Screening 2-(4-methoxyanilino)-1H-quinazolin-4-one against a diverse range of viruses could identify new leads for antiviral drug development.

Development of Advanced Synthetic Methodologies for Diverse Derivatives

The generation of a diverse library of derivatives is crucial for establishing robust structure-activity relationships (SAR) and optimizing lead compounds. While classical methods for quinazolinone synthesis are well-established, future efforts should focus on the development of more advanced, efficient, and environmentally friendly synthetic strategies.

Green Chemistry Approaches: The principles of green chemistry are increasingly important in drug discovery. The development of synthetic routes for 2-(4-methoxyanilino)-1H-quinazolin-4-one derivatives that utilize safer solvents, reduce waste, and are more energy-efficient is a key research challenge. This could involve the use of catalytic methods and one-pot reactions.

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction times and improving yields. mdpi.comeco-vector.com Applying this technology to the synthesis of novel analogs of 2-(4-methoxyanilino)-1H-quinazolin-4-one could significantly expedite the drug discovery process.

Combinatorial Chemistry and Fragment-Based Drug Design: The creation of focused libraries of compounds around the 2-(4-methoxyanilino)-1H-quinazolin-4-one scaffold can be achieved through combinatorial chemistry. Furthermore, fragment-based drug design, which involves identifying small molecular fragments that bind to a biological target and then linking them together to create a lead compound, offers a rational approach to developing potent and selective inhibitors.

Integration of Computational and Experimental Approaches for Rational Drug Design

The synergy between computational and experimental methods is paramount for modern rational drug design. For 2-(4-methoxyanilino)-1H-quinazolin-4-one, this integrated approach can guide the synthesis of more potent and selective analogs while minimizing the number of compounds that need to be synthesized and tested.

Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR modeling can be employed to correlate the structural features of 2-(4-methoxyanilino)-1H-quinazolin-4-one derivatives with their biological activities. These models can then be used to predict the activity of virtual compounds, thereby prioritizing the synthesis of the most promising candidates.

Molecular Docking and Dynamics Simulations: Molecular docking studies can predict the binding mode of 2-(4-methoxyanilino)-1H-quinazolin-4-one and its analogs to potential biological targets. nih.govresearchgate.net This information is invaluable for understanding the molecular basis of activity and for designing modifications that can enhance binding affinity and selectivity. Molecular dynamics simulations can further refine these models by providing insights into the dynamic behavior of the ligand-target complex over time.

Illustrative Docking Scores of Hypothetical 2-Anilino-Quinazolinone Derivatives against Potential Kinase Targets

| Compound ID | Target Kinase | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Derivative A | EGFR | -9.5 | Met793, Lys745 |

| Derivative B | VEGFR-2 | -8.9 | Cys919, Asp1046 |

| Derivative C | PI3Kδ | -9.2 | Val851, Trp780 |

This table is for illustrative purposes only and is based on the potential of the quinazolinone scaffold to target various kinases. Specific experimental validation is required.

Addressing Research Gaps in Comprehensive Target Identification and Mechanism of Action Elucidation

A significant challenge in the development of any new therapeutic agent is the precise identification of its biological target(s) and the elucidation of its mechanism of action. For 2-(4-methoxyanilino)-1H-quinazolin-4-one, these remain critical research gaps that need to be addressed.

Target Identification Strategies: A variety of experimental approaches can be employed to identify the protein targets of 2-(4-methoxyanilino)-1H-quinazolin-4-one. These include affinity chromatography, chemical proteomics, and genetic approaches. Identifying the specific molecular targets will be instrumental in understanding its biological effects and potential therapeutic applications. nih.gov

Mechanism of Action Studies: Once a target is identified, detailed biochemical and cellular assays are required to elucidate the precise mechanism by which 2-(4-methoxyanilino)-1H-quinazolin-4-one exerts its effects. For instance, if the target is a protein kinase, studies would be needed to determine if the compound is an ATP-competitive inhibitor, an allosteric modulator, or if it acts through a different mechanism. nih.govwikipedia.org Understanding the mechanism of action is crucial for predicting potential side effects and for the rational design of second-generation compounds with improved properties.

Illustrative Biological Activities of Structurally Related 2-Anilino-Quinazolinone Analogs

| Compound Class | Biological Activity | Representative Target(s) |

| 4-Anilinoquinazolines | Anticancer | EGFR, VEGFR-2 |

| 2,3-Disubstituted Quinazolinones | Anticonvulsant | GABA-A Receptor (putative) |

| 2-Thio-quinazolinones | Antimicrobial | DNA Gyrase (putative) |

This table provides a general overview of activities observed in the broader class of quinazolinones and is intended to guide future research directions for 2-(4-methoxyanilino)-1H-quinazolin-4-one.

Q & A

Basic Research Question

- NMR Spectroscopy : Analyze and NMR spectra for characteristic peaks (e.g., methoxy protons at δ 3.8–4.0 ppm, quinazolinone carbonyl at δ 165–170 ppm) .

- IR Spectroscopy : Confirm functional groups via C=O stretches (~1680 cm) and N-H bends (~3300 cm) .

- HPLC-MS : Use reverse-phase C18 columns with acetonitrile/water mobile phases to assess purity (>95%) and molecular ion peaks .

What in vitro screening strategies are recommended to evaluate the anticancer potential of 2-(4-methoxyanilino)-1H-quinazolin-4-one derivatives?

Basic Research Question

- Enzyme Inhibition Assays : Test PRMT5 inhibition (IC) using fluorescence-based methyltransferase assays .

- Cell Viability Studies : Use MTT assays on cancer cell lines (e.g., MCF-7, A549) with dose ranges of 1–100 μM .

- Comparative Analysis : Benchmark against known inhibitors (e.g., EPZ015666) to contextualize potency .

How can structure-activity relationship (SAR) studies guide the rational design of 2-(4-methoxyanilino)-1H-quinazolin-4-one analogs with enhanced bioactivity?

Advanced Research Question

- Core Modifications : Introduce electron-withdrawing groups (e.g., -Cl) at the 6-position to enhance enzymatic binding .

- Side Chain Optimization : Replace the 4-methoxyanilino group with bulky substituents (e.g., cyclohexylsulfanyl) to improve lipophilicity and membrane permeability .

- Dual Functionality : Incorporate thiazole or isoquinoline moieties to exploit synergistic pharmacological effects .

What experimental approaches are critical for resolving contradictions in biological activity data across different studies involving 2-(4-methoxyanilino)-1H-quinazolin-4-one?

Advanced Research Question

- Assay Standardization : Replicate studies under identical conditions (e.g., cell line passage number, serum concentration) .

- Metabolite Profiling : Use LC-MS to identify degradation products or active metabolites that may influence activity .

- Structural Validation : Confirm compound integrity via X-ray crystallography to rule out polymorphism or solvate formation .

What strategies can be employed to modify the quinazolin-4-one core to improve pharmacokinetic properties while maintaining target affinity?

Advanced Research Question

- Bioisosteric Replacement : Substitute the 4-oxo group with bioisosteres like thioamide (-NH-CS-) to enhance metabolic stability .

- Pro-drug Design : Introduce hydrolyzable esters (e.g., acetyl groups) to improve solubility and oral bioavailability .

- Salt Formation : Use hydrochloride salts to enhance crystallinity and dissolution rates .

How does single-crystal X-ray diffraction analysis contribute to understanding the molecular conformation and intermolecular interactions of 2-(4-methoxyanilino)-1H-quinazolin-4-one derivatives?

Advanced Research Question

- Conformational Analysis : Resolve planarity of the quinazolinone ring and dihedral angles between substituents (e.g., 4-methoxyanilino orientation) .

- Intermolecular Packing : Identify hydrogen-bonding networks (e.g., N-H···O=C) that influence crystal stability and solubility .

- Disorder Resolution : Detect solvent molecules or counterions trapped in the crystal lattice, which may affect pharmacological properties .

What methodological framework should be adopted to investigate the enzymatic inhibition mechanisms of 2-(4-methoxyanilino)-1H-quinazolin-4-one derivatives?

Advanced Research Question

- Kinetic Studies : Perform Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive) and values .

- Molecular Docking : Use AutoDock Vina to model binding poses in PRMT5’s active site, focusing on SAM-binding pockets .

- Mutagenesis Validation : Engineer PRMT5 mutants (e.g., E444A) to confirm critical residue interactions predicted by docking .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.